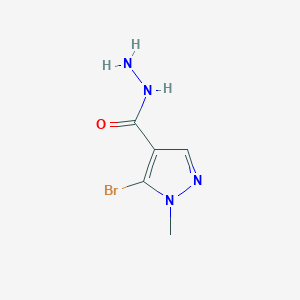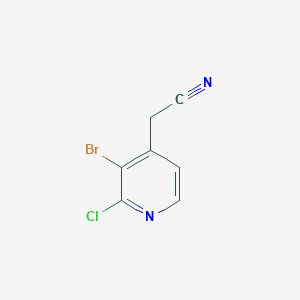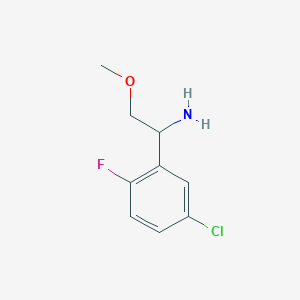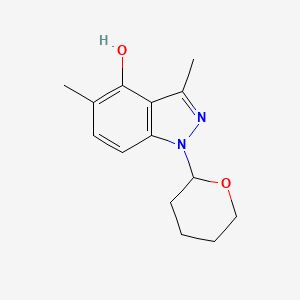
3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a chemical compound with a unique structure that combines an indazole core with a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by a tetrahydropyran moiety.
Methylation: The final step involves the methylation of the indazole core at the 3 and 5 positions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the indazole core or the tetrahydropyran ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.
科学研究应用
3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness
3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is unique due to its specific combination of an indazole core and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC 名称 |
3,5-dimethyl-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C14H18N2O2/c1-9-6-7-11-13(14(9)17)10(2)15-16(11)12-5-3-4-8-18-12/h6-7,12,17H,3-5,8H2,1-2H3 |
InChI 键 |
OVGWXJIPBZFOBG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)N(N=C2C)C3CCCCO3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12964150.png)
![(6aR,9aS)-2,2,4,4-Tetraisopropyldihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8(6aH)-one](/img/structure/B12964159.png)
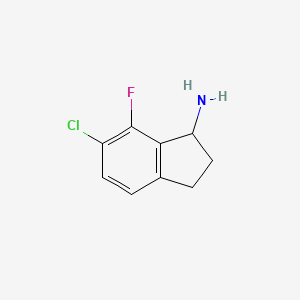


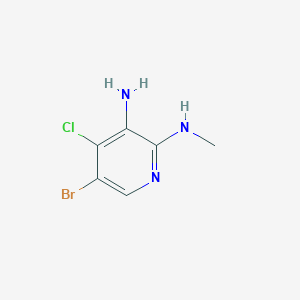
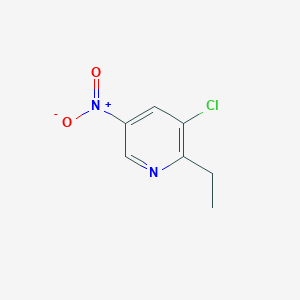
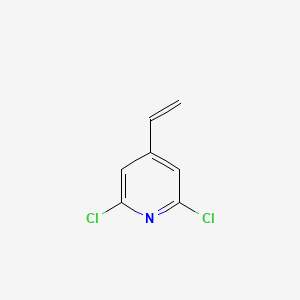
![Methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B12964197.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12964205.png)
